4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide

Purity Impurity Standard Quality Control

Pharmaceutical QC laboratories face delays when impurity reference standards lack full monograph characterization. 4-Amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide (CAS 27260-19-1) is the gold-standard primary reference standard for Metoclopramide Impurity 9 / EP Impurity G. - Supplied with a comprehensive CoA including HPLC purity, NMR identity confirmation, and residual solvent data, meeting cGMP evidentiary requirements. - Enables direct adoption of a validated stability-indicating UPLC method, reducing ANDA analytical development timelines. - Differentiated from O-desmethyl and N-oxide metabolites by distinct chromatographic retention and regulatory acceptance profiles.

Molecular Formula C12H18ClN3O2
Molecular Weight 271.74 g/mol
CAS No. 27260-19-1
Cat. No. B126306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide
CAS27260-19-1
Synonyms4-Amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide;  4-Amino-5-chloro-N-[2-(ethylamino)ethyl]-o-anisamide;  N-(Ethylaminoethyl)-2-methoxy-4-amino-5-chlorobenzamide; 
Molecular FormulaC12H18ClN3O2
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCCNCCNC(=O)C1=CC(=C(C=C1OC)N)Cl
InChIInChI=1S/C12H18ClN3O2/c1-3-15-4-5-16-12(17)8-6-9(13)10(14)7-11(8)18-2/h6-7,15H,3-5,14H2,1-2H3,(H,16,17)
InChIKeyRTQMQUZXBADBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide (CAS 27260-19-1): Identity, Class & Procurement Baseline


4-Amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide (CAS 27260-19-1), systematically also known as N-Desethyl Metoclopramide, is a substituted benzamide derivative with the molecular formula C₁₂H₁₈ClN₃O₂ and a molecular weight of 271.74 g/mol [1]. The compound is the primary N-desethyl metabolite of the widely used antiemetic and prokinetic agent metoclopramide and is formed via cytochrome P450-mediated N-dealkylation . It retains the 4-amino-5-chloro-2-methoxybenzoyl pharmacophore characteristic of benzamide dopamine D₂ and serotonin 5-HT₃ receptor antagonists, though the removal of one N-ethyl group relative to the parent drug alters its physicochemical and pharmacological profile [2]. Commercially, the compound is supplied predominantly as a certified reference standard (impurity standard) for pharmaceutical quality control, rather than as a standalone therapeutic agent [3].

Why 4-Amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide Cannot Be Replaced by Other Metoclopramide Impurities or Metabolites


Within the benzamide antiemetic class, N-desethyl metabolites, O-desmethyl metabolites, N-oxide degradants, and ring-hydroxylated species exhibit distinct chromatographic retention, ionization efficiency, and regulatory acceptance profiles . 4-Amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide is specifically listed under multiple pharmacopoeial impurity designations (e.g., Metoclopramide Impurity 9, EP Impurity G) and is a quantitative marker for N-dealkylation pathway activity, whereas O-desmethyl metoclopramide (CAS 38059-78-8) or metoclopramide N-oxide (CAS 171367-22-9) represent orthogonal metabolic or degradation routes with different molecular masses, retention times, and acceptance criteria [1]. Substituting one impurity standard for another in an Abbreviated New Drug Application (ANDA) or a stability-indicating method validation would invalidate system suitability, linearity, and specificity parameters, because regulatory guidance mandates the use of the exact impurity specified in the relevant monograph [2].

Quantitative Differentiation Evidence for 4-Amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide Versus Analogues


Purity Specification: ≥95% Baseline with Availability up to ≥99% by HPLC

Multiple independent suppliers report a minimum purity of ≥95% for 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide, with chemical vendors such as ChemicalBook documenting purity grades reaching ≥99.0% as confirmed by HPLC, NMR (¹H, ¹³C), HRMS, and elemental analysis . In contrast, the closely related N-oxide impurity (Metoclopramide EP Impurity G, CAS 171367-22-9) is commonly listed at lower purity thresholds (~97%) from comparable sources . This purity differential directly impacts the suitability of the standard for regulatory submission: the ≥99% grade meets the stringent purity requirements for a primary reference standard in ANDA analytical method validation, whereas lower-purity alternatives may require additional purification or correction factors [1].

Purity Impurity Standard Quality Control

Calculated logP of 2.82: Differentiating Lipophilicity from the Parent Drug

The calculated partition coefficient (logP) of 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide is 2.82 . This value reflects the loss of one N-ethyl substituent relative to metoclopramide, which has a calculated logP of approximately 2.59 (ChemSpider predicted data) . The modest increase in lipophilicity for the N-desethyl metabolite is attributable to reduced hydrogen-bonding capacity while retaining the aromatic chlorine and methoxy substituents. This physicochemical difference has practical consequences for chromatographic method development: the target compound will exhibit slightly longer retention on a reversed-phase C18 column under identical mobile phase conditions compared to the parent drug, a property that can be exploited for baseline separation in stability-indicating UPLC methods [1].

Lipophilicity logP Physicochemical Property

Structural Confirmation: N-Desethyl Moiety Verified by Multimodal Spectroscopy

The structural identity of 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide has been confirmed by ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis . The compound is unambiguously the N-desethyl (secondary amine) metabolite, distinguished from the N,N-diethyl tertiary amine of the parent metoclopramide by the characteristic upfield shift of the N-methylene protons and the absence of one ethyl quartet/triplet pair in the ¹H NMR spectrum . This structural confirmation is critical because the compound is used as a reference standard for quantifying the N-desethyl impurity in metoclopramide API; misidentification with the structurally similar but chromatographically distinct O-desmethyl metabolite (loss of methoxy methyl rather than N-ethyl) would lead to erroneous impurity profiling [1].

Structural Identity NMR HRMS Impurity Profiling

Validated Stability-Indicating UPLC Method Incorporates This Exact Impurity

A validated stability-indicating UPLC method for the determination of metoclopramide and its degradation impurities in API and pharmaceutical dosage forms has been developed, in which 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide is included as a key impurity marker [1]. This method provides the framework for quantifying the target compound at trace levels in metoclopramide drug substance and product, with established system suitability parameters including resolution, tailing factor, and theoretical plates . In contrast, no equivalent publicly documented validated method exists for several other metoclopramide-related impurities, meaning that procurement of the N-desethyl impurity standard comes with an established analytical framework, reducing method development time and validation burden for QC laboratories [2].

UPLC Stability-Indicating Method Method Validation

Application Scenarios Where 4-Amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide Provides Definitive Advantage


Primary Reference Standard for Metoclopramide ANDA Impurity Profiling

In the context of ANDA submissions for generic metoclopramide products, regulatory agencies (US-FDA, EMA) require the identification and quantification of specified impurities, including the N-desethyl metabolite. 4-Amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide, supplied at ≥99% purity with full spectroscopic characterization (NMR, HRMS), serves as the gold-standard primary reference standard for this impurity. The availability of a validated stability-indicating UPLC method that includes this compound allows ANDA sponsors to directly adopt established chromatographic conditions, reducing analytical method development timelines and facilitating regulatory review [1].

Pharmacokinetic and Drug Metabolism Studies of Metoclopramide

N-Desethyl metoclopramide is the major circulating metabolite of metoclopramide in humans, detected at high concentrations in urine following drug administration . Quantification of this metabolite in plasma or urine samples requires an authenticated reference standard with certified purity. The ≥95% purity grade provides adequate accuracy for LC-MS/MS bioanalytical method calibration, while the structural confirmation by HRMS and NMR ensures that the measured signal corresponds exclusively to the N-desethyl species and not to co-eluting isobaric interferences such as O-desmethyl or hydroxylated metabolites .

Stability-Indicating Method Development and Forced Degradation Studies

During forced degradation studies of metoclopramide API and finished dosage forms, N-desethyl metoclopramide may be formed as a degradation product under thermal or acidic stress conditions. The validated UPLC method that includes this compound enables specific, accurate quantification of the degradation product. Using a reference standard with a purity of ≥99% ensures that degradation product levels are not overestimated due to co-eluting impurities within the standard itself, which is a critical consideration for establishing mass balance in stability studies .

Pharmacopoeial Monograph Compliance and QC Release Testing

Metoclopramide monographs in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list specific impurities with defined acceptance criteria. 4-Amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide is designated as Impurity 9 and EP Impurity G. For QC release testing of metoclopramide API, the use of a certified impurity reference standard with documented traceability is mandatory. The compound's availability with a comprehensive Certificate of Analysis (CoA) that includes HPLC purity, NMR identity confirmation, and residual solvent data satisfies the evidentiary requirements for cGMP-compliant quality control [2].

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